

# Toxicity Profile and Read-Across Justification

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**Compound Focus:** Acetovernone

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The following table summarizes the key toxicity data for acetophenone and the rationale for its use in read-across assessments for other substances [1].

Assessment Aspect	Acetophenone (CAS # 98-86-2)	Read-Across Analogs (e.g., Butyrophenone, 4'-Methylacetophenone)	Justification for Read-Across
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| **Genotoxicity** | • **Ames Test:** Negative (non-mutagenic) [1]. • **In Vitro Chromosomal Aberration:** Positive (clastogenic) with metabolic activation (S9) [1]. • **In Vivo Micronucleus Test:** Negative (non-clastogenic) [1]. | Data gaps filled by acetophenone data. | • Structural alerts from QSAR models (e.g., OECD Toolbox) are consistent [1]. • The *in vivo* data supersedes positive *in vitro* alerts, indicating no concern for genotoxicity [1]. | | **Repeated Dose & Reproductive Toxicity** | Sufficient data available for safety assessment [1]. | Data gaps filled by acetophenone data [1]. | • Shared phenylketone core structure and metabolic pathways [1]. • Differences (e.g., methyl vs. propyl chain) are toxicologically insignificant for these endpoints [1]. | | **Skin Sensitization** | Data available for assessment [1]. | Data gaps filled by acetophenone data [1]. | • Structural similarity and consistent reactivity alerts support the read-across [1]. |

The foundational principle for this comparison is **structural similarity**. Acetophenone and its analogs share a common phenylketone substructure, which is the core determinant of their toxicological properties. Key differences, such as the length of the alkyl chain attached to the ketone group, are generally considered toxicologically insignificant for the endpoints listed [1].

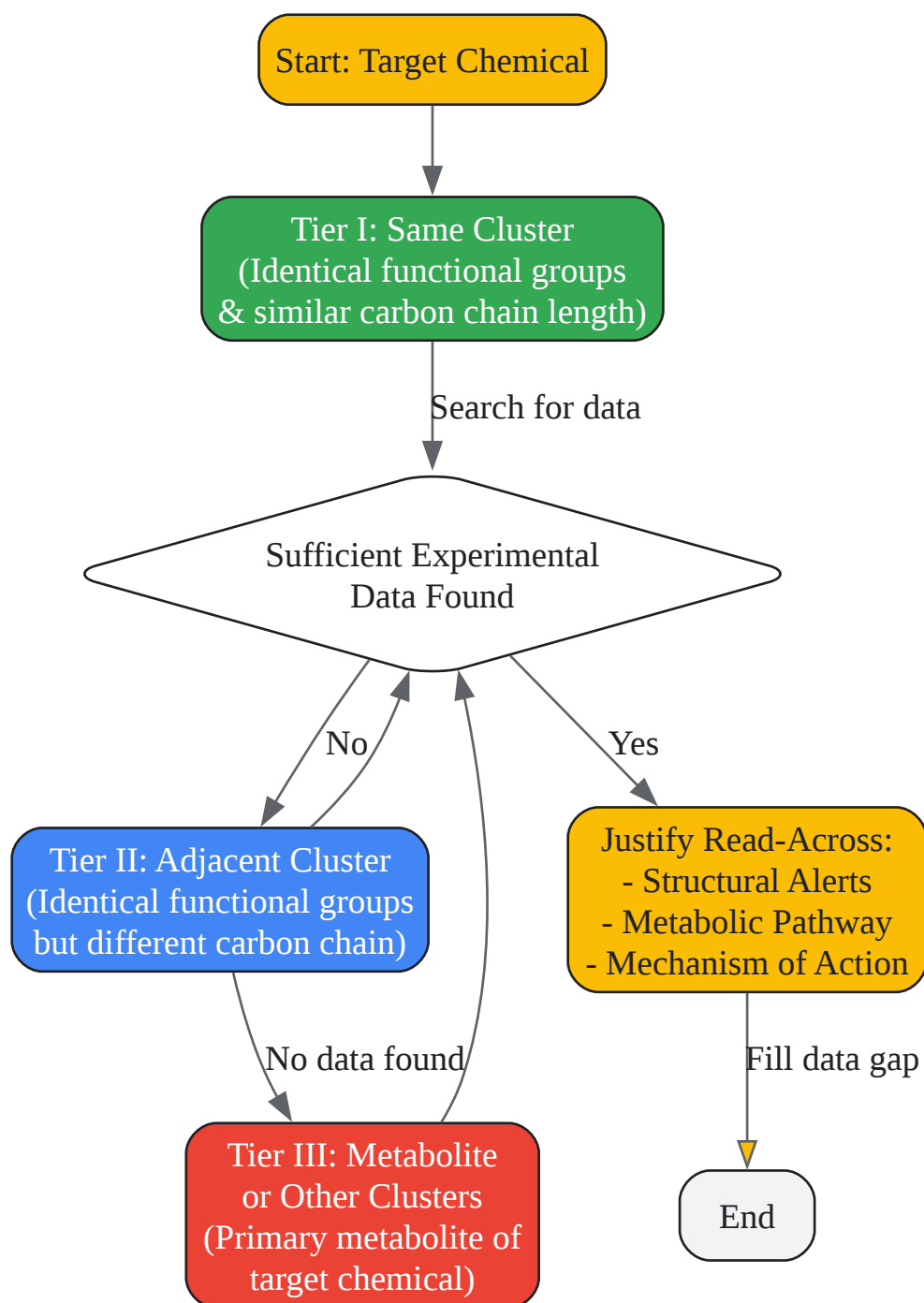
## Experimental Protocols in Toxicity Assessment

The experimental data supporting the safety assessment of acetophenone and its analogs comes from standardized, internationally recognized test guidelines.

- **Genotoxicity Tests:** The Ames test was conducted in compliance with **OECD Test Guideline (TG) 471** using *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA102 with and without metabolic activation (S9), with doses up to 5000 µg/plate [1]. The *in vivo* micronucleus test complied with **OECD TG 474**, where the test material was administered to mice via intraperitoneal injection [1].
- **Cramer Classification:** A workflow using the Cramer decision tree (e.g., via Toxtree software) classifies these substances. Acetophenone is typically classified as **Cramer Class I (low toxicity)** based on answers to a series of questions about its structure, confirming it is not a normal body constituent and lacks functional groups associated with enhanced toxicity [1].

## Framework for Read-Across Analogs

The process of selecting appropriate analogs for read-across is systematic and endpoint-specific. The following diagram outlines the tiered strategy for identifying a suitable read-across analog.



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This workflow shows how researchers systematically identify the best possible analog, moving from the most structurally similar chemicals to metabolites if necessary [2].

## Key Considerations for Researchers

- **Endpoint Specificity:** The validity of a read-across analog depends heavily on the toxicological endpoint. For example, genotoxicity and skin sensitization rely heavily on chemical reactivity, while repeated dose toxicity may depend more on metabolic pathways [2].
- **Leverage Public Data:** The **EPA's CompTox Chemicals Dashboard** and **ToxCast program** provide open-access data from high-throughput screening assays for thousands of chemicals, which can be invaluable for initial assessments and identifying potential hazards [3] [4].

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## References

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2. An End Point-Specific Framework for Read-Across Analog ... [pmc.ncbi.nlm.nih.gov]
3. Downloadable Computational Toxicology Data [epa.gov]
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